3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol
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Overview
Description
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9FO It is a derivative of prop-2-yn-1-ol, featuring a fluorine and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and propargyl alcohol.
Reaction: The aldehyde undergoes a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as potassium carbonate.
Catalyst: A catalyst like palladium on carbon (Pd/C) is often used to facilitate the reaction.
Conditions: The reaction is carried out under inert atmosphere conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-one
Reduction: 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol or 3-(4-Fluoro-3-methylphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)prop-2-yn-1-ol
- 3-(4-Methylphenyl)prop-2-yn-1-ol
- 3-(4-Methoxyphenyl)prop-2-yn-1-ol
Uniqueness
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The fluorine atom enhances its stability and binding affinity, while the methyl group affects its solubility and overall chemical behavior.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXXOQVTJCWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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